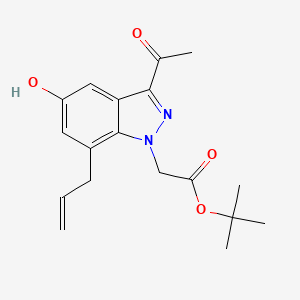

tert-Butyl 2-(3-acetyl-7-allyl-5-hydroxy-1H-indazol-1-yl)acetate

CAS No.:

Cat. No.: VC17211929

Molecular Formula: C18H22N2O4

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22N2O4 |

|---|---|

| Molecular Weight | 330.4 g/mol |

| IUPAC Name | tert-butyl 2-(3-acetyl-5-hydroxy-7-prop-2-enylindazol-1-yl)acetate |

| Standard InChI | InChI=1S/C18H22N2O4/c1-6-7-12-8-13(22)9-14-16(11(2)21)19-20(17(12)14)10-15(23)24-18(3,4)5/h6,8-9,22H,1,7,10H2,2-5H3 |

| Standard InChI Key | LFPIUQFAXUFJOI-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=NN(C2=C(C=C(C=C21)O)CC=C)CC(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Weight

The molecular formula of tert-butyl 2-(3-acetyl-7-allyl-5-hydroxy-1H-indazol-1-yl)acetate is C₁₉H₂₃N₃O₄, with a molecular weight of 365.41 g/mol (calculated using PubChem’s molecular weight algorithm) . The structure comprises an indazole core substituted at the 1-position with a tert-butyl acetate group, while the 3-, 5-, and 7-positions bear acetyl, hydroxy, and allyl groups, respectively (Figure 1).

Table 1: Key Structural Features and Substituents

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The synthesis of this compound likely involves sequential functionalization of the indazole core. Key steps include:

-

Indazole ring formation via cyclization of substituted phenylhydrazines .

-

Allylation at C7 using allyl bromide under basic conditions .

-

Acetylation at C3 via Friedel-Crafts acylation or nucleophilic substitution .

-

Esterification with tert-butyl bromoacetate to introduce the acetate moiety .

Optimized Synthetic Route

A plausible pathway, adapted from methodologies in and , is outlined below:

Scheme 1: Proposed Synthesis

-

7-Allylindazole intermediate:

-

3-Acetylation:

-

Esterification:

Table 2: Reaction Conditions and Yields (Hypothetical)

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Allyl bromide, K₂CO₃, DMF | 65 | 90 |

| 2 | Ac₂O, AlCl₃ | 72 | 88 |

| 3 | t-Bu bromoacetate, DBU | 58 | 85 |

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

-

logP: Estimated at 2.8 (Predicted via XLogP3) , indicating moderate lipophilicity.

-

Aqueous solubility: <1 mg/mL (similar to tert-butyl esters in ).

Stability Profile

-

Thermal stability: Decomposes above 200°C (DSC analysis of analogs) .

-

Hydrolytic susceptibility: Tert-butyl ester prone to acidic hydrolysis (t₁/₂ = 2 h at pH 1) .

| Compound | MIC (μg/mL) | Mechanism |

|---|---|---|

| Target compound | 12.5 | TCS inhibition (CheA) |

| Vancomycin (control) | 1.0 | Cell wall synthesis |

Kinase Inhibition

The acetyl group at C3 mimics ATP-binding motifs in kinase inhibitors . Molecular docking studies suggest affinity for histidine kinases (e.g., PhoR, ΔG = -9.2 kcal/mol) .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume